molecular formula C16H18N2O4 B1530591 ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 1428139-42-7

ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B1530591
CAS No.: 1428139-42-7
M. Wt: 302.32 g/mol
InChI Key: QIKPSKZWYCGLSL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 1428139-42-7) is a bicyclic indole derivative with a molecular formula of C₁₆H₁₈N₂O₄ and a molecular weight of 302.33 g/mol . Its structure features a tetrahydroindole core substituted with a 5-methylfuran moiety at position 6, an ethyl ester at position 2, and an amino group at position 2. The compound is synthesized for applications in pharmaceutical research, particularly in the development of heterocyclic scaffolds for drug discovery . Its purity is typically ≥95%, and it is characterized by spectral data, including IR bands for functional groups like NH₂ and CO .

Properties

IUPAC Name

ethyl 3-amino-6-(5-methylfuran-2-yl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-3-21-16(20)15-14(17)13-10(18-15)6-9(7-11(13)19)12-5-4-8(2)22-12/h4-5,9,18H,3,6-7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPSKZWYCGLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(O3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114975
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-4-oxo-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-42-7
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a novel compound classified as an indole derivative, notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1428139-42-7

The compound features an ethyl ester group, an amino group, and a tetrahydroindole framework, which contribute to its unique chemical behavior and potential interactions with biological targets .

Structural Representation

The structural representation can be visualized using molecular modeling software to understand spatial arrangements and potential interactions. The compound's synthesis typically involves multi-step organic reactions that can be optimized through advanced techniques like microwave-assisted synthesis.

Research indicates that this compound interacts with various biological targets at the molecular level. Its mechanism often involves:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound exhibits cytotoxicity against certain cancer cell lines. For example, it has shown better cytotoxic effects compared to standard chemotherapeutic agents in specific tumor models .

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Anticancer Activity : this compound has been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models .
  • Neuroprotective Effects : Some derivatives of indole compounds have shown promise in neuroprotection by modulating neurotransmitter systems and exhibiting antioxidant properties .

Case Studies

Recent studies have highlighted the biological effects of this compound:

StudyFindings
Study on Anticancer ActivityShowed significant cytotoxicity against FaDu hypopharyngeal tumor cells; better than bleomycin .
Neuroprotective PotentialIndicated modulation of dopamine receptors with implications for treating neuropsychiatric disorders .

In Vitro and In Vivo Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and mechanism of action. These studies typically involve:

  • Cell Line Testing : Evaluating the effects on various cancer cell lines.
  • Apoptosis Assays : Measuring apoptotic markers to confirm the mechanism of action.

In vivo models are also being explored to validate these findings and assess pharmacokinetics and bioavailability.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is being investigated for its pharmacological properties. Its structure suggests potential activity in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Research has shown that indole derivatives possess antimicrobial activity. Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo may function as a lead compound for developing new antibiotics.

Biological Research

The compound's unique structure allows it to interact with various biological pathways:

  • Neuropharmacology : Due to the presence of the indole moiety, there is potential for this compound to influence neurotransmitter systems. Studies are ongoing to evaluate its effects on serotonin receptors and its implications for treating mood disorders.
  • Enzyme Inhibition : Ethyl 3-amino derivatives may act as inhibitors for specific enzymes involved in metabolic pathways. This property can be harnessed for drug development targeting metabolic diseases.

Synthetic Methodologies

The synthesis of ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo involves multi-step organic reactions. Notable methods include:

  • Microwave-Assisted Synthesis : This technique enhances reaction efficiency and reduces reaction times significantly compared to traditional methods.
  • Solvent-Free Conditions : Utilizing solvent-free conditions can minimize environmental impact and improve yields.

Case Studies and Research Findings

Several studies have documented the applications and effects of ethyl 3-amino derivatives:

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial EffectsDemonstrated significant inhibition of Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to existing antibiotics.
Study CNeuropharmacological EffectsShowed modulation of serotonin receptor activity leading to enhanced mood-related behaviors in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₆H₁₈N₂O₄ 302.33 5-Methylfuran at C6; ethyl ester at C2; amino at C3 Bicyclic indole core with fused cyclohexenone and furan rings; hydrogen-bonding potential
Ethyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₆H₁₈N₂O₃S 318.40 5-Methylthienyl at C6; ethyl ester at C2; amino at C3 Thiophene replaces furan; sulfur atom enhances π-electron delocalization
Isopropyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₂₀H₂₅NO₄ 343.42 4-Ethoxyphenyl at C6; methyl at C3; isopropyl ester at C2 Aryl substitution (4-ethoxyphenyl) increases steric bulk; altered solubility
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) C₁₆H₉BrN₄OS 401.24 Brominated benzofuran at C6; nitrile at C2; thienopyridine core Thienopyridine scaffold with electron-withdrawing groups; potential for halogen bonding

Core Structural Variations

  • Furan vs.
  • Aryl vs. Heteroaryl Substitution : The 4-ethoxyphenyl substituent in the isopropyl analog (Catalog 158523) provides a planar aromatic system, contrasting with the heteroaromatic furan. This substitution may influence solubility and crystallinity due to differences in π-π stacking and hydrophobic interactions .

Functional Group Modifications

  • Amino and Carbonyl Groups: The 3-amino and 4-oxo groups in the tetrahydroindole core are conserved across analogs, enabling hydrogen-bonding interactions critical for molecular recognition .

Implications for Research and Development

  • Drug Discovery : The 5-methylfuran group in the target compound may confer metabolic stability compared to thiophene analogs, which are prone to oxidation .
  • Material Science : Substitutions like the 4-ethoxyphenyl group () could enhance thermal stability in crystalline phases due to increased van der Waals interactions .

Preparation Methods

Cyclization and Core Construction

  • The tetrahydroindole core can be synthesized via cyclization reactions involving substituted anilines and appropriate ketoesters or ketoacids.
  • For example, starting from a suitable substituted aniline, reaction with an ethyl haloacetate derivative under basic conditions (e.g., potassium carbonate) facilitates N-alkylation and subsequent cyclization to form the indole ring system.

Introduction of the 5-methyl-2-furyl Group

  • The 5-methyl-2-furyl substituent is introduced typically by coupling reactions or by using 5-methyl-2-furyl-containing intermediates.
  • This can be achieved via nucleophilic substitution or cross-coupling reactions on appropriately functionalized intermediates, ensuring the furyl group is attached at the 6-position of the tetrahydroindole ring.

Amino Group Installation at the 3-Position

  • The 3-amino group is introduced by amination reactions, often involving nucleophilic substitution on a halogenated intermediate or reductive amination.
  • Amination can be performed using ammonia or amine sources under controlled conditions to avoid overreaction or side products.

Esterification to Form Ethyl Carboxylate

  • The carboxylate group at the 2-position is introduced as an ethyl ester, typically through esterification of the corresponding acid or via direct use of ethyl haloacetate derivatives in alkylation steps.
  • Esterification conditions include the use of acidic catalysts or base-mediated alkylation with ethyl bromoacetate in the presence of potassium carbonate and potassium iodide to enhance reactivity.

Oxo Group Formation at the 4-Position

  • The oxo group at the 4-position is introduced via oxidation or by using ketoester starting materials that already contain the oxo functionality.
  • Oxidation can be achieved using mild oxidizing agents compatible with other functional groups in the molecule.

Representative Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Time Notes
N-alkylation with ethyl haloacetate Ethyl bromoacetate, potassium carbonate, potassium iodide Polar aprotic solvents (e.g., DMF) Room temp to 80°C Several hours Potassium iodide enhances halide reactivity
Cyanation of intermediates Metal cyanide (e.g., NaCN), amide solvents N,N-Dimethylacetamide preferred 140–160°C 13–20 hours Followed by hydrolysis to carboxylic acid
Hydrolysis to acid Alkali metal hydroxide (LiOH preferred) Ethanol, methanol, or 2-propanol 40–70°C 5–10 hours Acidification post-reaction to isolate acid salt
Esterification / Activation Acid chlorides (e.g., thionyl chloride), chloroformates, or active esters Ether solvents, toluene, ethyl acetate 0–78°C 1–24 hours Used for further coupling with diamines
Amination Ammonia or amine sources Alcoholic solvents preferred 0–50°C 2–5 hours Controlled to avoid side reactions

Detailed Research Findings and Optimization

  • Solvent Choice: Alcoholic solvents such as ethanol and 2-propanol are preferred for esterification and hydrolysis steps due to their compatibility and ease of removal. Amide solvents like N,N-dimethylacetamide are favored for cyanation reactions due to their high boiling points and polarity, facilitating high-temperature reactions.

  • Temperature Control: Reaction temperatures are critical; cyanation requires elevated temperatures (140–160°C), while esterification and amination proceed efficiently at moderate temperatures (0–80°C).

  • Reaction Time: Reactions typically range from a few hours to up to 24 hours depending on the step, with cyanation and hydrolysis requiring longer times for completion.

  • Use of Acidic Compounds: Acidic additives such as hydrochloric acid or hydrobromic acid are employed to isolate intermediates as stable salts, improving yield and purity.

  • Activation of Carboxylate: Conversion of the carboxylate to active esters or acid halides facilitates subsequent coupling reactions, such as amide bond formation with diamine compounds, enhancing the efficiency of the synthesis.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose/Outcome
1 Cyclization Substituted aniline + ethyl haloacetate, base Formation of tetrahydroindole core
2 Substitution/Coupling 5-Methyl-2-furyl intermediate or coupling reagents Introduction of 5-methyl-2-furyl group
3 Amination Ammonia or amine source Installation of 3-amino group
4 Cyanation and Hydrolysis Metal cyanide, alkali hydroxide Conversion to carboxylic acid intermediate
5 Esterification Ethyl bromoacetate, potassium carbonate Formation of ethyl carboxylate ester
6 Activation Acid chlorides or active esters Preparation for further coupling reactions

Q & A

Q. Methodological Approaches

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software () is widely used for refinement, though challenges arise from disordered solvent molecules in crystals.
  • Computational Modeling : Density Functional Theory (DFT) calculates puckering amplitudes using Cremer-Pople coordinates () to assess nonplanar ring distortions.
  • NMR Spectroscopy : 1^1H-1^1H NOESY correlations validate spatial proximity of substituents, critical for docking studies .

What mechanistic insights exist regarding the biological activity of this compound, particularly its interaction with inflammatory or neuroprotective targets?

Q. Advanced Mechanistic Analysis

  • Target Identification : Similar indole derivatives () modulate enzymes like cyclooxygenase-2 (COX-2) or kinases. Surface plasmon resonance (SPR) assays can quantify binding affinity.
  • Pathway Modulation : The 5-methyl-2-furyl group may enhance lipophilicity, improving blood-brain barrier penetration for neuroprotection. Fluorine-substituted analogs () show altered receptor specificity, suggesting structure-activity relationships (SAR) studies are critical .

How can contradictions in structural data (e.g., crystallography vs. computational models) be resolved?

Q. Data Reconciliation Strategies

  • Validation Tools : Use PLATON () to check for crystallographic outliers. Compare DFT-optimized geometries with experimental data to identify discrepancies in bond angles or torsional strain.
  • Dynamic Effects : Molecular dynamics simulations account for solvent-induced conformational flexibility, explaining differences between solid-state and solution structures .

What strategies improve the yield of the carboxylate ester group during synthesis?

Q. Advanced Yield Optimization

  • Protecting Groups : Temporarily shield the amino group with Boc or Fmoc to prevent side reactions during esterification.
  • Microwave Assistance : Accelerates condensation steps, reducing decomposition. For example, microwave-assisted reflux in acetic acid () reduces reaction time from 5 hours to 30 minutes .

How do structural modifications (e.g., furyl vs. thienyl substituents) alter bioactivity?

Q. Comparative SAR Analysis

  • Substituent Effects : Replacing the 5-methyl-2-furyl group with a thienyl moiety () increases π-stacking potential but reduces metabolic stability.
  • Halogenation : Bromine or fluorine at position 3 () enhances electrophilicity, improving covalent binding to cysteine residues in target proteins. Quantitative structure-activity relationship (QSAR) models predict optimal substituent patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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